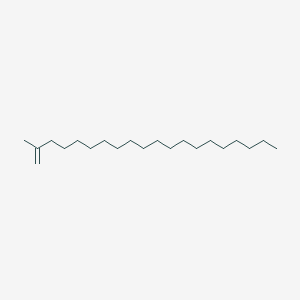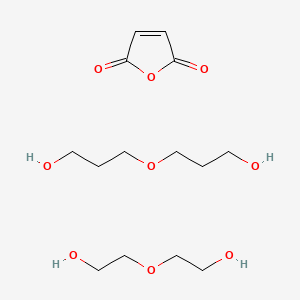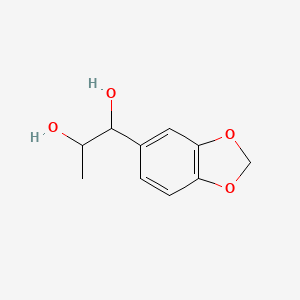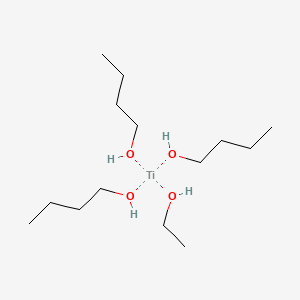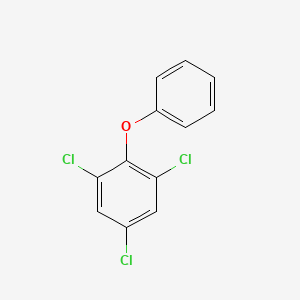
Einecs 301-937-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 301-937-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Einecs 301-937-0 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of reagents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods also incorporate stringent quality control measures to maintain the consistency and safety of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Einecs 301-937-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. These products can include various derivatives and intermediates that are valuable for further applications in research and industry .
Applications De Recherche Scientifique
Einecs 301-937-0 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it plays a role in biochemical studies and assays. In medicine, it is investigated for its potential therapeutic properties and mechanisms of action. In industry, it is utilized in the production of various commercial products and materials .
Mécanisme D'action
The mechanism of action of Einecs 301-937-0 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context of its use. The compound may act by binding to specific receptors, enzymes, or other biomolecules, thereby modulating their activity and function .
Comparaison Avec Des Composés Similaires
Einecs 301-937-0 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison can focus on aspects such as reactivity, stability, and applications. Some similar compounds include ®-1-Methyl-3-phenylpropylamine and other chiral intermediates used in pharmaceuticals and agrochemicals .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action make it a valuable substance for further exploration and utilization.
Propriétés
Numéro CAS |
94087-42-0 |
|---|---|
Formule moléculaire |
C14H18N12O4 |
Poids moléculaire |
418.37 g/mol |
Nom IUPAC |
phthalic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C8H6O4.2C3H6N6/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*4-1-7-2(5)9-3(6)8-1/h1-4H,(H,9,10)(H,11,12);2*(H6,4,5,6,7,8,9) |
Clé InChI |
HGXSXPWOOWFPMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


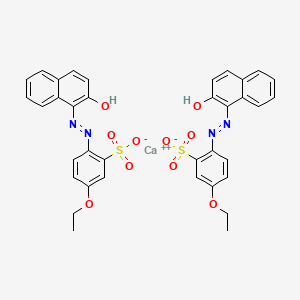
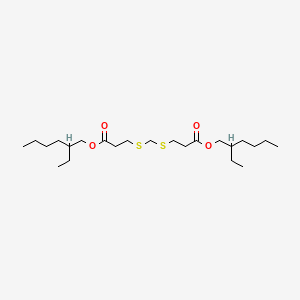

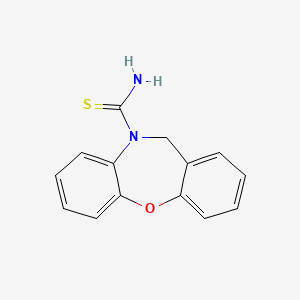
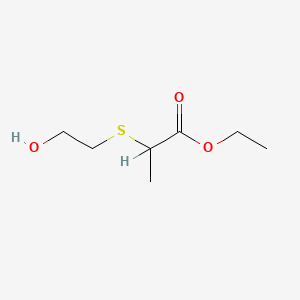



![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
